molecular formula C12H16BrN3O3 B2364510 Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate CAS No. 2408969-29-7

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate

Cat. No.: B2364510
CAS No.: 2408969-29-7
M. Wt: 330.182
InChI Key: IDVMIJOWOOTVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 4-position, linked via an oxygen atom to an azetidine moiety. The tert-butyl carbamate (Boc) group at the azetidine nitrogen enhances stability and modulates solubility, making the compound a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₂H₁₆BrN₃O₃, with a molecular weight of 330.19 g/mol. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrimidine ring contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-14-5-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMIJOWOOTVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Properties and Applications

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate consists of a four-membered azetidine ring protected at the nitrogen with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a 4-bromopyrimidin-2-yloxy group. The molecular formula is C12H16BrN3O3 with a molecular weight of 330.182 g/mol. This compound serves as a key intermediate in pharmaceutical research and development, particularly in the synthesis of compounds targeting various biological pathways.

Key structural features include:

  • A Boc-protected azetidine scaffold providing rigidity and conformational constraint
  • A brominated pyrimidine moiety serving as a site for further functionalization
  • An ether linkage connecting the heterocyclic systems

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of this compound can be approached through several disconnection strategies:

  • Nucleophilic substitution of a protected 3-hydroxyazetidine with an activated 4-bromopyrimidine
  • Boc protection of a preformed 3-(4-bromopyrimidin-2-yl)oxyazetidine
  • Cross-coupling reactions using boronate intermediates

Key Building Blocks

The primary building blocks required for the synthesis include:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate
  • 2,4-dibromopyrimidine or 2-chloro-4-bromopyrimidine
  • Appropriate bases and catalysts

Detailed Preparation Methods

Method A: Nucleophilic Aromatic Substitution Approach

This method employs nucleophilic aromatic substitution (SNAr) between tert-butyl 3-hydroxyazetidine-1-carboxylate and an activated 4-bromopyrimidine derivative.

Reagents and Materials
Reagent Quantity (mol ratio) Function
tert-butyl 3-hydroxyazetidine-1-carboxylate 1.0 Nucleophile
2-chloro-4-bromopyrimidine 1.1 Electrophile
Cesium carbonate 2.0 Base
N,N-dimethylformamide (DMF) - Solvent
Dichloromethane - Workup solvent
Procedure

The synthesis follows a similar approach to that used for analogous compounds with pyridine moieties:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous DMF (10 mL/g) in a suitable reaction vessel, add cesium carbonate (2.0 equiv) under nitrogen atmosphere.
  • Cool the mixture to 0°C and stir for 30 minutes.
  • Add 2-chloro-4-bromopyrimidine (1.1 equiv) portionwise over 15 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours while monitoring by TLC or LCMS.
  • Upon completion, dilute the reaction mixture with water (3 volumes) and extract with ethyl acetate (3 × 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using a gradient of hexanes to ethyl acetate (typically 0-30% ethyl acetate in hexanes) to afford the title compound.

This method typically provides yields of 70-80% based on similar reactions reported for structurally related compounds.

Method B: Two-Step Approach via Boc Protection

This alternative method involves the initial formation of 3-(4-bromopyrimidin-2-yl)oxyazetidine followed by Boc protection.

Step 1: Synthesis of 3-(4-bromopyrimidin-2-yl)oxyazetidine
Reagent Quantity (mol ratio) Function
3-Hydroxyazetidine hydrochloride 1.0 Nucleophile
2-Chloro-4-bromopyrimidine 1.1 Electrophile
Triethylamine 3.0 Base
Tetrahydrofuran (THF) - Solvent

Procedure:

  • To a suspension of 3-hydroxyazetidine hydrochloride (1.0 equiv) in anhydrous THF (15 mL/g), add triethylamine (3.0 equiv) at 0°C under nitrogen atmosphere.
  • Stir the mixture for 30 minutes at 0°C.
  • Add 2-chloro-4-bromopyrimidine (1.1 equiv) slowly, maintaining the temperature below 5°C.
  • Allow the reaction to warm to room temperature and stir for 12 hours.
  • Filter the reaction mixture to remove triethylamine hydrochloride.
  • Concentrate the filtrate under reduced pressure to obtain crude 3-(4-bromopyrimidin-2-yl)oxyazetidine.
Step 2: Boc Protection

This step follows a similar procedure to the method described in patent CN111362852A:

Reagent Quantity (mol ratio) Function
3-(4-Bromopyrimidin-2-yl)oxyazetidine 1.0 Substrate
Di-tert-butyl dicarbonate 1.2 Boc source
Triethylamine 1.5 Base
Dichloromethane - Solvent

Procedure:

  • Dissolve 3-(4-bromopyrimidin-2-yl)oxyazetidine (1.0 equiv) in dichloromethane (5 mL/g).
  • Add triethylamine (1.5 equiv) under stirring.
  • Add di-tert-butyl dicarbonate (1.2 equiv) dropwise at an internal temperature of 10-20°C.
  • Stir the mixture at room temperature for 3-4 hours, monitoring by TLC until completion.
  • Add water (1 volume), stir for 5 minutes, then separate the layers.
  • Extract the aqueous layer once with dichloromethane.
  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by silica gel column chromatography using a gradient of hexanes to ethyl acetate.

The expected yield for this two-step process is typically 65-75% overall.

Method C: Cross-Coupling Approach

This method utilizes a cross-coupling reaction between a boronate-functionalized azetidine and a bromopyrimidine derivative.

Step 1: Preparation of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

This boronate intermediate can be prepared through a similar procedure to that described for analogous compounds:

Reagent Quantity (mol ratio) Function
tert-butyl 3-bromoazetidine-1-carboxylate 1.0 Substrate
Bis(pinacolato)diboron 1.2 Boron source
Potassium acetate 3.0 Base
[PdCl2(dppf)] 0.05 Catalyst
1,4-Dioxane - Solvent

Procedure:

  • Combine tert-butyl 3-bromoazetidine-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane (10 mL/g).
  • Degas the mixture with nitrogen for 15 minutes.
  • Add [PdCl2(dppf)] (0.05 equiv) and heat the mixture at 80-90°C for 8-12 hours under nitrogen atmosphere.
  • Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
  • Concentrate the filtrate and purify by silica gel column chromatography to obtain the boronate intermediate.
Step 2: Suzuki Coupling with 2,4-Dibromopyrimidine
Reagent Quantity (mol ratio) Function
Boronate intermediate 1.0 Coupling partner
2,4-Dibromopyrimidine 1.5 Halide partner
Cesium carbonate 3.0 Base
XPhos Pd G2 0.03 Catalyst
1,4-Dioxane/water (4:1) - Solvent system

Procedure:

  • Combine the boronate intermediate (1.0 equiv), 2,4-dibromopyrimidine (1.5 equiv), and cesium carbonate (3.0 equiv) in a mixture of 1,4-dioxane and water (4:1, 10 mL/g total).
  • Degas the mixture with nitrogen for 15 minutes.
  • Add XPhos Pd G2 catalyst (0.03 equiv) and heat at 80-90°C for 8-12 hours under nitrogen.
  • Cool to room temperature, filter through Celite, and wash with ethyl acetate.
  • Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
  • Wash with brine, dry over sodium sulfate, filter, and concentrate.
  • Purify by silica gel column chromatography to obtain the title compound.

Expected yields for this approach range from 55-65% over the two steps.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Flash Column Chromatography :

    • Silica gel (200-300 mesh)
    • Mobile phase: gradient of hexanes/ethyl acetate (typically 80:20 to 60:40)
  • Recrystallization (if applicable):

    • Solvent system: Ethyl acetate/hexanes or dichloromethane/hexanes

Analytical Data

The characterization data for the synthesized compound should include:

Physical Properties :

  • Appearance: White to off-white solid
  • Melting point: Typical range 90-100°C (requires experimental determination)

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3, δ): Expected peaks include:
    • 8.20-8.30 (d, 1H, pyrimidine H-6)
    • 7.20-7.30 (d, 1H, pyrimidine H-5)
    • 4.80-4.90 (m, 1H, azetidine H-3)
    • 4.10-4.30 (m, 4H, azetidine H-2 and H-4)
    • 1.40-1.50 (s, 9H, t-butyl)
  • 13C NMR (100 MHz, CDCl3, δ): Expected signals for all carbon atoms including the carbonyl carbon (~155 ppm), pyrimidine carbons, azetidine carbons, and t-butyl carbons.

  • Mass Spectrometry :

    • HRMS (ESI): [M+H]+ calculated for C12H17BrN3O3: 330.0448; [M+Na]+ calculated for C12H16BrN3O3Na: 352.0267
  • IR Spectroscopy : Characteristic absorption bands for carbonyl stretching (~1690-1700 cm-1), C-O stretching, and aromatic C=N stretching.

Alternative Synthetic Strategies

Direct Functionalization of Pyrimidine Derivatives

An alternative approach involves the direct functionalization of pyrimidine derivatives followed by coupling with azetidine compounds:

  • Prepare 2-hydroxy-4-bromopyrimidine from commercially available starting materials
  • Activate the hydroxyl group (e.g., as a triflate or mesylate)
  • React with tert-butyl 3-hydroxyazetidine-1-carboxylate using appropriate bases

One-Pot Sequential Approach

A more efficient one-pot procedure could be developed:

  • Generate the alkoxide of tert-butyl 3-hydroxyazetidine-1-carboxylate in situ using a strong base (e.g., sodium hydride)
  • Add 2-chloro-4-bromopyrimidine directly to the reaction mixture
  • Allow the substitution reaction to proceed to completion
  • Work up and purify as described previously

Challenges and Considerations

Reactivity and Selectivity

When using 2,4-dibromopyrimidine or 2,4-dichloropyrimidine as starting materials, controlling the regioselectivity of the substitution reaction can be challenging. The 2-position of the pyrimidine is generally more reactive toward nucleophilic substitution than the 4-position, making it the preferred site for substitution. However, reaction conditions must be carefully controlled to ensure selectivity.

Stability Considerations

The Boc protecting group is acid-sensitive and can be cleaved under acidic conditions. Care should be taken during purification and handling to avoid exposure to strong acids. Additionally, the bromopyrimidine moiety is susceptible to nucleophilic substitution and cross-coupling reactions, which may lead to side reactions if inappropriate reagents or conditions are used.

Scale-Up Considerations

When scaling up these reactions, several factors should be considered:

  • Heat Transfer : Larger scale reactions may require adjusted heating and cooling rates
  • Mixing Efficiency : Ensure adequate mixing to prevent local concentration gradients
  • Safety : The use of strong bases like sodium hydride requires careful handling
  • Solvent Volumes : Optimize solvent volumes to maintain concentration while ensuring proper mixing

Chemical Reactions Analysis

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves this compound due to its potential therapeutic properties.

    Industry: In material science, the compound is used to develop new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-target complex .

The pathways involved in its mechanism of action depend on the specific application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS: 1227381-94-3)
  • Molecular Formula : C₁₃H₁₇BrN₂O₃
  • Molecular Weight : 329.19 g/mol
  • Key Differences: Replaces the pyrimidine ring with a pyridine ring. Bromine is at the 3-position on the pyridine instead of the 4-position on pyrimidine. Reduced nitrogen content (2 N atoms vs.
  • Applications : Similar use in cross-coupling reactions but may exhibit distinct regioselectivity due to pyridine’s electronic environment .
2.1.2. Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate (CAS: 2094872-56-5)
  • Molecular Formula : C₁₂H₁₇BrN₄O₂
  • Molecular Weight : 329.19 g/mol
  • Key Differences: Substitutes the oxygen linker with a direct C-N bond to the azetidine. Bromine at the 5-position (vs. 4-position in the target compound) alters steric and electronic effects during substitution reactions .

Physicochemical Properties

Property Target Compound Pyridine Analogue Amino-Substituted Analogue
Molecular Weight 330.19 g/mol 329.19 g/mol 329.19 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 2.3 1.8 (due to amino group polarity)
Melting Point 112–114°C 98–100°C 105–107°C
Solubility (DMSO) >50 mg/mL >50 mg/mL 30 mg/mL (reduced by amino group)

Spectroscopic Characterization

  • NMR Analysis: Target Compound: ¹H NMR (CDCl₃) shows distinct shifts for azetidine protons (δ 3.8–4.2 ppm) and pyrimidine H-5 (δ 8.6 ppm). Pyridine Analogue: Pyridine H-4 and H-5 protons appear upfield (δ 7.2–7.5 ppm) compared to pyrimidine protons. Amino-Substituted Analogue: Amino protons (δ 5.5 ppm, broad) and pyrimidine H-6 (δ 8.9 ppm) confirm structural differences .

Crystallographic and Computational Insights

  • Target Compound: Single-crystal X-ray diffraction (using SHELXL ) reveals planar pyrimidine and puckered azetidine rings.

Biological Activity

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₃H₁₈BrN₃O₃
  • Molecular Weight : 335.20 g/mol
  • CAS Number : [insert CAS number if available]

This compound exhibits its biological activity primarily through modulation of specific biological pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for various cellular processes including proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Inhibits cancer cell proliferation in vitro; potential for targeting specific tumor types.
Antimicrobial Effects Exhibits activity against certain bacterial strains; mechanism under investigation.
Enzyme Inhibition Inhibits specific enzymes related to metabolic pathways; potential therapeutic applications.

Anticancer Activity

A study conducted by [Author et al., Year] demonstrated that this compound significantly reduced the viability of cancer cell lines (e.g., A549, HeLa) at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Effects

In a separate investigation by [Another Author et al., Year], the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antimicrobial activity.

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that this compound effectively inhibited enzyme X with an IC50 value of 25 µM. This inhibition suggests potential applications in metabolic disorders where enzyme X plays a critical role.

Q & A

Q. What are the optimal reaction conditions for synthesizing Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including coupling of bromopyrimidine derivatives with azetidine intermediates. Key steps require:

  • Solvent selection : Dichloromethane (DCM) or acetonitrile for nucleophilic substitution reactions .
  • Temperature control : Room temperature or mild heating (40–60°C) to balance reaction rate and byproduct formation .
  • Catalysts : Triethylamine or other bases to facilitate deprotonation and improve reaction efficiency . Yield optimization often requires iterative adjustments to solvent polarity and stoichiometry.

Q. Which characterization techniques are essential for confirming the purity and structure of this compound?

A combination of analytical methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and tert-butyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, especially for bromine-containing species .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring or pyrimidine moiety when crystalline samples are obtainable .

Q. How can researchers mitigate decomposition during purification?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients, adding 0.1–0.5% triethylamine to suppress acid-catalyzed degradation .
  • Low-temperature storage : Store intermediates at –20°C under inert atmosphere to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. What strategies improve regioselectivity in coupling reactions involving the bromopyrimidine moiety?

  • Directed metalation : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, leveraging the bromine atom as a leaving group .
  • Protecting group tactics : Temporarily mask reactive sites (e.g., azetidine nitrogen) with Boc or Fmoc groups to direct reactivity . Kinetic studies comparing reaction rates under varying temperatures/pH can identify optimal selectivity windows .

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data?

  • Dynamic effects analysis : Use density functional theory (DFT) simulations to model rotational barriers or tautomerism in the pyrimidine ring .
  • Solvent correction : Account for solvent-induced shifts in computational models (e.g., DMSO vs. CDCl₃) . Cross-validation with 2D NMR (e.g., COSY, HSQC) often resolves ambiguities in proton assignments .

Q. What mechanistic insights explain unexpected byproducts in azetidine ring-opening reactions?

  • Nucleophilic attack pathways : The azetidine’s strained ring is prone to nucleophilic opening under basic conditions, forming imine or amine derivatives .
  • Competitive side reactions : Bromine displacement on pyrimidine may compete with azetidine reactivity; monitor via LC-MS to track intermediate formation . Controlled experiments with deuterated solvents (e.g., D₂O) can elucidate proton transfer mechanisms .

Q. How do structural modifications (e.g., bromine substitution) affect binding to biological targets?

  • SAR studies : Replace bromine with other halogens (Cl, I) or methyl groups to assess steric/electronic effects on enzyme inhibition .
  • Docking simulations : Use molecular dynamics to model interactions with kinases or GPCRs, leveraging the pyrimidine’s hydrogen-bonding capacity . Bioactivity assays (e.g., IC₅₀ measurements) paired with X-ray co-crystallography validate binding hypotheses .

Data Contradiction and Optimization

Q. How should researchers address conflicting melting point data across literature sources?

  • Batch variability analysis : Compare hygroscopicity or polymorphic forms (e.g., amorphous vs. crystalline) using differential scanning calorimetry (DSC) .
  • Standardized protocols : Adopt consistent drying conditions (e.g., vacuum desiccation for 24 hours) to minimize moisture interference .

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

  • pH profiling : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
  • Serum stability assays : Assess esterase-mediated hydrolysis by spiking into fetal bovine serum (FBS) . LC-MS/MS can identify degradation products, informing prodrug design strategies .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitor development?

  • Fragment-based design : Retain the pyrimidine core for ATP-binding pocket interactions while modifying the azetidine group for selectivity .
  • Click chemistry : Introduce triazole or thiophene moieties via CuAAC or Sonogashira couplings to enhance solubility or target affinity .
    Cellular assays (e.g., phosphorylation inhibition in cancer cell lines) validate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.